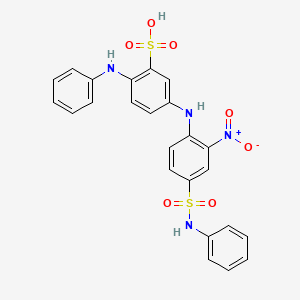![molecular formula C25H48O6Sn B13753328 Tris[(2-ethylhexanoyl)oxy]methylstannane CAS No. 62312-12-3](/img/structure/B13753328.png)
Tris[(2-ethylhexanoyl)oxy]methylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Tris[(2-ethylhexanoyl)oxy]methylstannane typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Tris[(2-ethylhexanoyl)oxy]methylstannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tris[(2-ethylhexanoyl)oxy]methylstannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
作用机制
The mechanism by which Tris[(2-ethylhexanoyl)oxy]methylstannane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially altering their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
相似化合物的比较
Tris[(2-ethylhexanoyl)oxy]methylstannane can be compared with other similar compounds, such as:
Tris(2-ethylhexanoyloxy)tin(IV): Similar in structure but lacks the methyl group.
Tris(2-ethylhexanoyloxy)phenylstannane: Contains a phenyl group instead of a methyl group.
Tris(2-ethylhexanoyloxy)butylstannane: Contains a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
属性
CAS 编号 |
62312-12-3 |
|---|---|
分子式 |
C25H48O6Sn |
分子量 |
563.4 g/mol |
IUPAC 名称 |
[bis(2-ethylhexanoyloxy)-methylstannyl] 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.CH3.Sn/c3*1-3-5-6-7(4-2)8(9)10;;/h3*7H,3-6H2,1-2H3,(H,9,10);1H3;/q;;;;+3/p-3 |
InChI 键 |
LFDJCUAHUKKNKM-UHFFFAOYSA-K |
规范 SMILES |
CCCCC(CC)C(=O)O[Sn](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)


